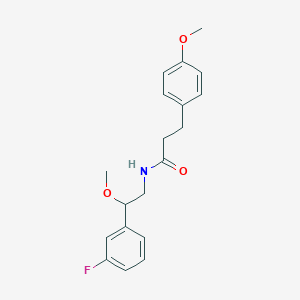

![molecular formula C22H14N4OS B2770082 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide CAS No. 863588-75-4](/img/structure/B2770082.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a thiazolo[5,4-b]pyridine core structure, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, have been synthesized in seven steps from commercially available substances .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Thiazolo[4,5-b]pyridines have been identified as potent antioxidants . Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in preventing age-related diseases and promoting overall health.

Antimicrobial Activity

Researchers have discovered novel thiazolo[4,5-b]pyridines with strong antimicrobial effects . These compounds exhibit activity against bacteria, fungi, and other pathogens. Their potential as antimicrobial agents could contribute to combating infectious diseases.

Herbicidal Applications

Certain thiazolo[4,5-b]pyridine derivatives have demonstrated herbicidal properties . These compounds could be used to control unwanted plant growth, making them relevant in agriculture and environmental management.

Anti-inflammatory Effects

Thiazolo[4,5-b]pyridines have been investigated for their anti-inflammatory potential . By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, autoimmune diseases, and chronic inflammation.

Antifungal Activity

Thiazolo[4,5-b]pyridines also exhibit antifungal properties . Researchers have identified compounds that effectively inhibit fungal growth, which could lead to the development of new antifungal drugs.

Antitumor Potential

Novel thiazolo[4,5-b]pyridines have shown promise as antitumor agents . Their ability to target cancer cells selectively makes them attractive candidates for cancer therapy. Further research is needed to explore their full potential.

Histamine H3 Receptor Antagonism

Some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists . These compounds could play a role in treating conditions related to histamine dysregulation, such as allergies and neurological disorders.

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential biological activities, such as its inhibitory activity against PI3K. Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could also be beneficial .

Eigenschaften

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4OS/c27-20(18-12-9-14-4-1-2-5-17(14)25-18)24-16-10-7-15(8-11-16)21-26-19-6-3-13-23-22(19)28-21/h1-13H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMWAHWNVZFZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide](/img/structure/B2770000.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2770004.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)

![4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2770006.png)

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770010.png)

![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)